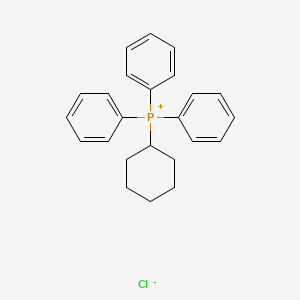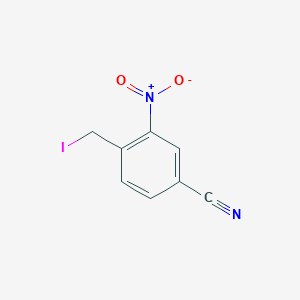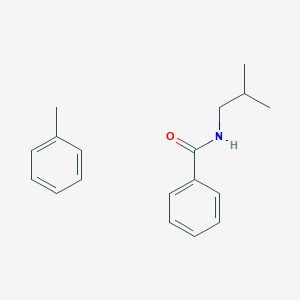
N-(2-methylpropyl)benzamide;toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylpropyl)benzamide: and toluene are two distinct organic compounds. N-(2-methylpropyl)benzamide is an amide derivative, while toluene is a simple aromatic hydrocarbon. Both compounds have significant roles in organic chemistry and various industrial applications.
Méthodes De Préparation
N-(2-methylpropyl)benzamide: can be synthesized through the direct condensation of benzoic acids and amines. This reaction is often performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is efficient, eco-friendly, and provides high yields.
Toluene: is typically produced through the catalytic reforming of naphtha in the petroleum industry. It can also be obtained from coal tar during the coking process. The industrial production of toluene involves the dehydrogenation of methylcyclohexane or the disproportionation of xylene .
Analyse Des Réactions Chimiques
N-(2-methylpropyl)benzamide: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the benzylic position.
Toluene: is known for its reactivity in:
Friedel-Crafts Alkylation and Acylation: Toluene reacts with alkyl or acyl chlorides in the presence of aluminum chloride to form alkylated or acylated products.
Oxidation: Toluene can be oxidized to benzoic acid using strong oxidizing agents.
Halogenation: It undergoes free radical halogenation at the benzylic position.
Applications De Recherche Scientifique
N-(2-methylpropyl)benzamide: has applications in:
Pharmaceuticals: Used as an intermediate in the synthesis of therapeutic agents.
Agriculture: Employed in the formulation of agrochemicals.
Material Science: Utilized in the production of polymers and resins.
Toluene: is widely used in:
Solvent: Commonly used as an industrial solvent for paints, coatings, and adhesives.
Chemical Synthesis: Serves as a precursor in the synthesis of benzene, benzoic acid, and other chemicals.
Fuel Additive: Used to improve the octane rating of gasoline.
Mécanisme D'action
N-(2-methylpropyl)benzamide: exerts its effects through interactions with various molecular targets, including enzymes and receptors. The amide group can form hydrogen bonds with biological molecules, influencing their activity and stability .
Toluene: acts primarily as a solvent, dissolving various organic compounds. Its aromatic ring structure allows it to participate in π-π interactions with other aromatic compounds, enhancing its solubilizing power .
Comparaison Avec Des Composés Similaires
N-(2-methylpropyl)benzamide: can be compared with other benzamide derivatives such as:
- N-methylbenzamide
- N-ethylbenzamide
- N-propylbenzamide
These compounds share similar chemical properties but differ in their alkyl substituents, affecting their reactivity and applications .
Toluene: is similar to other aromatic hydrocarbons like:
- Benzene
- Xylene
- Ethylbenzene
Toluene is unique due to its methyl group, which enhances its reactivity in electrophilic substitution reactions compared to benzene .
Propriétés
Numéro CAS |
90239-31-9 |
|---|---|
Formule moléculaire |
C18H23NO |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
N-(2-methylpropyl)benzamide;toluene |
InChI |
InChI=1S/C11H15NO.C7H8/c1-9(2)8-12-11(13)10-6-4-3-5-7-10;1-7-5-3-2-4-6-7/h3-7,9H,8H2,1-2H3,(H,12,13);2-6H,1H3 |
Clé InChI |
BYRXFCWEJVMEFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1.CC(C)CNC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B14364111.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester](/img/structure/B14364118.png)
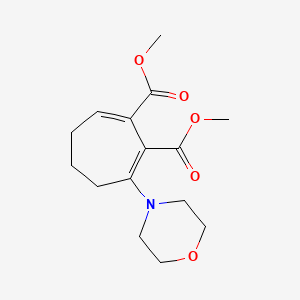
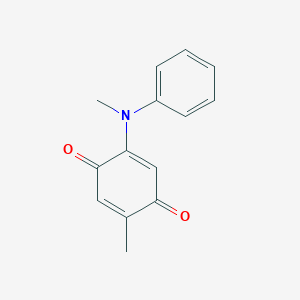
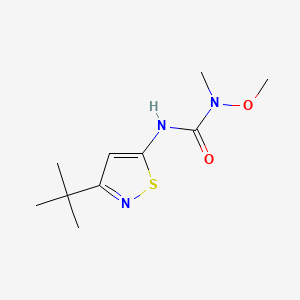
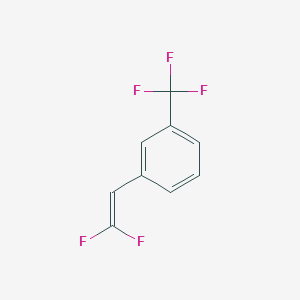


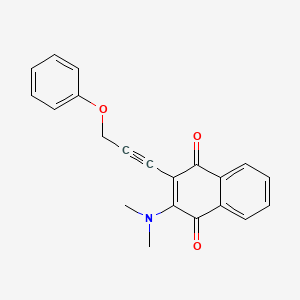
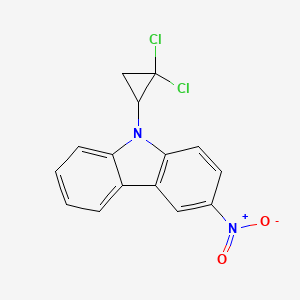
![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
![4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14364188.png)
